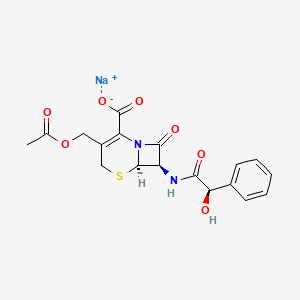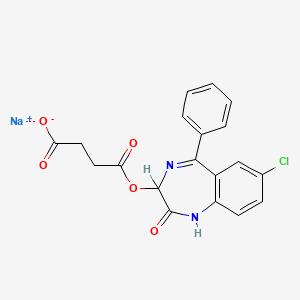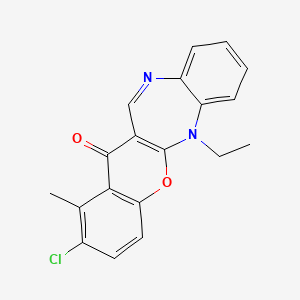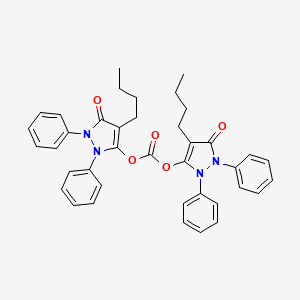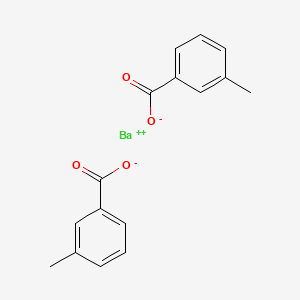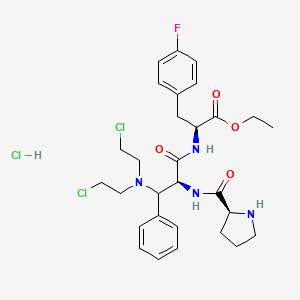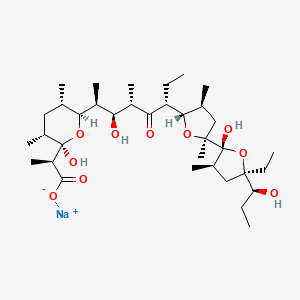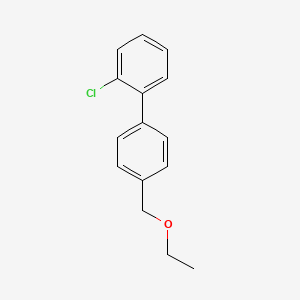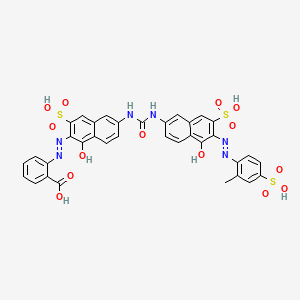
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
Sulfonation: Sulfonation is often carried out to introduce sulpho groups, enhancing the solubility and stability of the dye.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants. The use of catalysts and continuous flow processes can improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo groups can break the -N=N- bond, resulting in the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic conditions
Substitution Reagents: Halogens, nitro groups, sulfonic acid groups
Major Products
Oxidation Products: Quinones, sulfonated quinones
Reduction Products: Aromatic amines
Substitution Products: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent for detecting and quantifying metal ions.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Biochemical Assays: Acts as an indicator in various biochemical assays.
Medicine
Pharmaceuticals: Potential use in drug development for its unique chemical properties.
Industry
Textile Industry: Widely used in dyeing fabrics.
Paper Industry: Applied in coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups and sulpho groups. The azo groups are responsible for the compound’s color properties, while the sulpho groups enhance solubility and stability. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological tissues in staining.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar applications in dyeing and analytical chemistry.
Congo Red: Used in staining and as an indicator in various assays.
Acid Orange 7: Employed in textile dyeing and as a pH indicator.
Uniqueness
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid is unique due to its complex structure, which provides multiple sites for chemical reactions and interactions. Its multiple sulpho groups enhance its solubility and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
47897-90-5 |
|---|---|
Molecular Formula |
C35H26N6O14S3 |
Molecular Weight |
850.8 g/mol |
IUPAC Name |
2-[[1-hydroxy-6-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H26N6O14S3/c1-17-12-22(56(47,48)49)8-11-26(17)38-40-30-28(57(50,51)52)15-18-13-20(6-9-23(18)32(30)42)36-35(46)37-21-7-10-24-19(14-21)16-29(58(53,54)55)31(33(24)43)41-39-27-5-3-2-4-25(27)34(44)45/h2-16,42-43H,1H3,(H,44,45)(H2,36,37,46)(H,47,48,49)(H,50,51,52)(H,53,54,55) |
InChI Key |
UXWUSTFFYUGNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


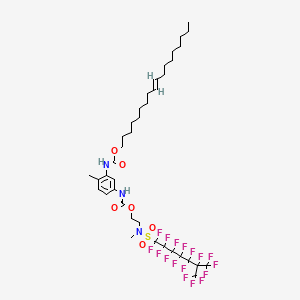
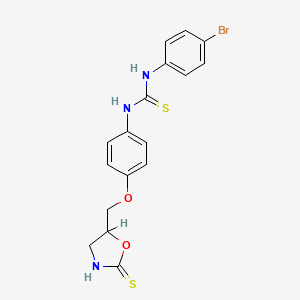
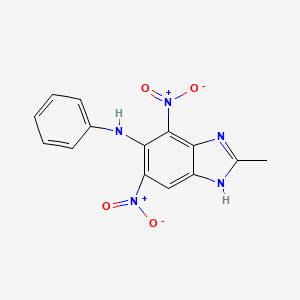
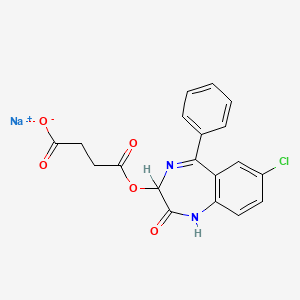
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
